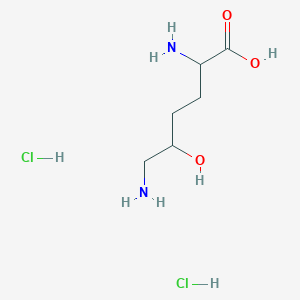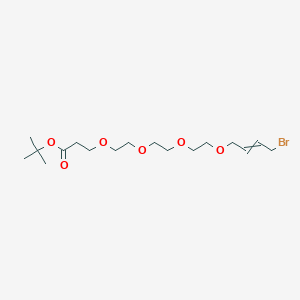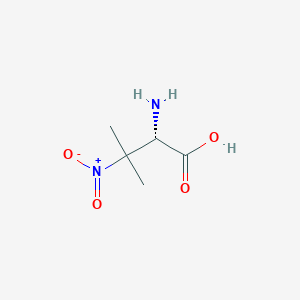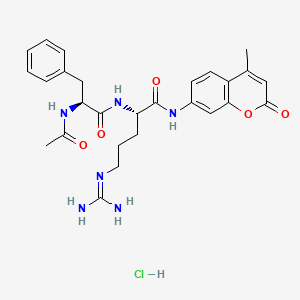
L-hydroxylysine (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-hydroxylysine (dihydrochloride) is a hydroxylated amino acid derivative of lysine that arises from post-translational modification . Lysine is converted into 5-hydroxylysine by lysyl hydroxylase, an oxoenzyme that catalyzes the hydroxylation of carbon -5 in lysyl residues found in proteins or peptides .
Synthesis Analysis
The co-elution of the synthetic, hydroxylysine-containing peptide and the endogenous +16 Da modified peptide derived from mAb1 provides further supporting evidence for the hydroxylysine assignment . Hydroxylation is an important post-translational modification and closely related to various diseases .Molecular Structure Analysis
L-hydroxylysine (dihydrochloride) has a molecular formula of C6H16Cl2N2O3 . Its IUPAC name is 2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride . The molecular weight is 235.11 g/mol .Chemical Reactions Analysis
Hydroxylation is one of the important protein reversible post-translational modifications . During the chemical process of hydroxylation, an amino acid residue is modified by the attachment of at least one hydroxyl group .Physical And Chemical Properties Analysis
L-hydroxylysine (dihydrochloride) has a molecular weight of 235.11 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 5 . The exact mass is 234.0537978 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry
L-hydroxylysine is significantly used in the pharmaceutical industry. It is used for the treatment of shingles and genitals induced by herpes zoster and herpes simplex virus . It has been reported to exhibit significant benefits in the management of osteoporosis due to its ability to modulate the intestinal absorption as well as the renal excretion of calcium .
Multivitamin Oral Suspension Production
L-hydroxylysine hydrochloride is used in the production of multivitamin oral suspensions in the pharmaceutical industry . A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method has been developed to quantify L-hydroxylysine hydrochloride in bulk drug substances and multivitamin oral suspension .
Antiviral Properties
Hydroxy amino acids (HAAs), including L-hydroxylysine, are of unique value in the pharmaceutical industry due to their antiviral properties .
Antifungal Properties
L-hydroxylysine, as a type of HAA, also exhibits antifungal properties, making it valuable in the pharmaceutical industry .
Antibacterial Properties
The antibacterial properties of L-hydroxylysine make it a valuable compound in the pharmaceutical industry .
Anticancer Properties
L-hydroxylysine has been studied for its anticancer properties, adding to its unique value in the pharmaceutical industry .
Biosynthesis and Hydroxylation
The biosynthetic hydroxylation of L-hydroxylysine is a topic of interest in scientific research. This process is linked to the catalysis of various biological enzymes, such as lysine hydroxylase .
Biocatalytic Synthesis
For the manufacture of HAAs, including L-hydroxylysine, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis . This method involves transcribing the hydroxylation pathway of various amino acids, including various catalytic enzymes, into Corynebacterium glutamicum or Escherichia coli for heterologous expression and then producing hydroxyamino acids .
Wirkmechanismus
Target of Action
L-Hydroxylysine (dihydrochloride) is an amino acid that is exclusive to collagen protein . It is formed by the post-translational hydroxylation of some lysine residues . The primary targets of L-Hydroxylysine are the lysine residues in collagen .
Mode of Action
L-Hydroxylysine interacts with its targets, the lysine residues, through a process called hydroxylation . This process is facilitated by an enzyme known as lysyl hydroxylase . The ε-amino group of lysine acts as a site for hydrogen binding and a general base in catalysis .
Biochemical Pathways
The hydroxylation of lysine to hydroxylysine is a key step in the biosynthesis of collagen . This modification is crucial for the stability of the collagen triple helix . Hydroxylysine residues in collagen can also undergo glycosylation in the endoplasmic reticulum or Golgi apparatus, marking certain proteins for secretion from the cell .
Result of Action
The hydroxylation of lysine residues to hydroxylysine in collagen results in increased stability of the collagen triple helix . This contributes to the structural integrity of tissues. Additionally, glycosylated hydroxylysine residues play a role in protein secretion from the cell .
Action Environment
The action of L-Hydroxylysine (dihydrochloride) and its efficacy can be influenced by various environmental factors. For instance, the activity of the enzyme lysyl hydroxylase, which facilitates the hydroxylation of lysine to hydroxylysine, can be affected by factors such as pH, temperature, and the presence of cofactors . Furthermore, the stability of L-Hydroxylysine may be influenced by storage conditions, including temperature and humidity .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHHWACUVRCFHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-hydroxylysine (dihydrochloride) | |
CAS RN |
172213-74-0 |
Source


|
| Record name | (5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1143115.png)




